Cas no 1002044-04-3 (N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine)

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a nitro-pyrazole moiety and an aromatic amine group. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors or bioactive molecules. The presence of chloro-fluoro and nitro substituents enhances its reactivity and potential for further derivatization. This compound exhibits favorable stability under standard laboratory conditions, facilitating its use in synthetic applications. Its well-defined molecular structure allows for precise modifications, making it a versatile building block in medicinal chemistry and drug discovery.
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine structure
1002044-04-3 structure
Product name:N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS No:1002044-04-3
MF:C14H10ClFN6O2
MW:348.71960401535
CID:5470678
PubChem ID:7424270

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • STK943926
    • 1002044-04-3
    • AKOS005651362
    • N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
    • CCG-305317
    • VU0499877-1
    • F2803-0109
    • N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
    • Inchi: 1S/C14H10ClFN6O2/c1-8-4-13(19-9-2-3-12(16)11(15)5-9)20-14(18-8)21-7-10(6-17-21)22(23)24/h2-7H,1H3,(H,18,19,20)
    • InChI Key: MTKONOMYLIZDBX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC1C=C(C)N=C(N=1)N1C=C(C=N1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 348.0537794g/mol
  • Monoisotopic Mass: 348.0537794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 101Ų

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2803-0109-15mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2803-0109-1mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2803-0109-30mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2803-0109-5μmol
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2803-0109-3mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2803-0109-2μmol
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2803-0109-10μmol
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2803-0109-4mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2803-0109-20mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2803-0109-5mg
N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
1002044-04-3 90%+
5mg
$69.0 2023-05-16

Additional information on N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Introduction to N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine and Its Significance in Modern Chemical Biology

N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, with the CAS number 1002044-04-3, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a range of biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine incorporates several key functional groups that contribute to its pharmacological profile. The presence of a chloro substituent at the 3-position of the phenyl ring and a fluoro substituent at the 4-position introduces electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the pyrimidine core and the nitro-substituted pyrazole moiety provide a rich scaffold for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been investigated for its potential as an inhibitor of enzymes involved in cancer metabolism. Specifically, studies have shown that this compound can modulate the activity of key enzymes such as PARP (Poly(ADP-Ribose) Polymerase) and JAK (Janus Kinase), which are implicated in tumor growth and survival. The ability to inhibit these enzymes suggests that this compound may have therapeutic potential in treating various types of cancer.

The nitro group in the pyrazole moiety is another critical feature of N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, as it can serve as a handle for further functionalization through reduction or coupling reactions. This versatility allows chemists to design derivatives with tailored properties, such as improved solubility or enhanced binding affinity to biological targets. The combination of these structural features makes this compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have also contributed to the understanding of how N-(3-chloro-4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-y)pyrimidin -4 -amine interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to the active sites of various enzymes, suggesting mechanisms by which it exerts its biological effects. These studies provide valuable insights into the structure-function relationships of this compound and guide the design of more potent derivatives.

In addition to its potential as an inhibitor, N-(3-chloro - 4-fluoro - phenyl -)-6 - methyl - 2 - ( 4 - nitro - 1 H - pyrazol - 1 - yl ) pyrimidin - 4 - amine has also been explored for its antimicrobial properties. Preliminary studies have shown that this compound can exhibit activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The growing threat of antibiotic-resistant pathogens underscores the need for novel therapeutic strategies, and compounds like this one offer hope for addressing this challenge.

The synthesis of N-(3-chloro - 4-fluoro - phenyl -)-6 - methyl - 2 - ( 4 - nitro - 1 H - pyrazol - 1 - yl ) pyrimidin - 4 - amine involves multi-step organic reactions, showcasing the expertise required in synthetic chemistry. The process typically begins with the preparation of key intermediates such as 3-chloro-4-fluorobenzamide and 5-amino-N-methylpyrazole, which are then coupled using appropriate coupling reagents under controlled conditions. The introduction of the nitro group and subsequent modifications require careful optimization to ensure high yields and purity.

The development of new synthetic methodologies is an ongoing area of research in chemical biology. Recent innovations in catalytic coupling reactions have made it possible to streamline the synthesis of complex heterocyclic compounds like N-(3-chloro - 4-fluoro -phenyl)-6-methyl-bis(5-amino-N-methylpyrazole). These advances not only improve efficiency but also reduce costs, making it more feasible to explore large libraries of compounds for drug discovery purposes.

In conclusion, N-(3-chloro -)-( -fluorophenyl)--methyl--(bis(5-amino-N-methylpyrazole)) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features, combined with its observed biological activities, make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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